molecular formula C21H31N3O B12908418 3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol CAS No. 68946-21-4

3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol

Cat. No.: B12908418
CAS No.: 68946-21-4
M. Wt: 341.5 g/mol
InChI Key: UZOJZYCTKHTMHG-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylamino propyl chain, and an indeno-pyrazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multiple steps, including the formation of the indeno-pyrazol core and the subsequent addition of the tert-butyl and dimethylamino propyl groups. Common reagents used in these reactions include tert-butyl alcohol, dimethylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

68946-21-4

Molecular Formula

C21H31N3O

Molecular Weight

341.5 g/mol

IUPAC Name

3-tert-butyl-4-[3-(dimethylamino)propyl]-1-ethylindeno[1,2-c]pyrazol-4-ol

InChI

InChI=1S/C21H31N3O/c1-7-24-18-15-11-8-9-12-16(15)21(25,13-10-14-23(5)6)17(18)19(22-24)20(2,3)4/h8-9,11-12,25H,7,10,13-14H2,1-6H3

InChI Key

UZOJZYCTKHTMHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(CCCN(C)C)O

Origin of Product

United States

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